REACTION_CXSMILES
|
[H-].[Na+].[I-].[CH3:4][S+:5]([CH3:8])([CH3:7])=[O:6].[CH3:9]S(C)=O.[Cl:13][C:14]1[CH:30]=[CH:29][C:17](/[CH:18]=[C:19]2\[C:20](=[O:28])[NH:21][C:22]3[C:27]\2=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:16][CH:15]=1>C1COCC1>[CH3:7][S:5]([CH3:8])(=[O:6])=[CH2:4].[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([C@@H:18]2[C@:19]3([C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[NH:21][C:20]3=[O:28])[CH2:9]2)=[CH:29][CH:30]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
484 mg
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(\C=C\2/C(NC3=CC=CC=C23)=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature and another 1 hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (
|
Type
|
WASH
|
Details
|
gradient elution, 15-25% ethyl acetate in petroleum ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=C)(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)[C@H]1C[C@]12C(NC1=CC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 333 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |